molecular formula C10H13NO2 B13635121 4-Cyclopropoxy-2-methoxyaniline

4-Cyclopropoxy-2-methoxyaniline

Cat. No.: B13635121
M. Wt: 179.22 g/mol
InChI Key: XMUPOHKZAYRFSS-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-methoxyaniline is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of a cyclopropoxy group and a methoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a cyclopropoxy group. For example, starting with 4-bromo-2-methoxyaniline, the cyclopropoxy group can be introduced using cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-Cyclopropoxy-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropoxy-4-methoxyaniline
  • 4-Methoxyaniline
  • Cyclopropoxybenzene

Uniqueness

4-Cyclopropoxy-2-methoxyaniline is unique due to the presence of both cyclopropoxy and methoxy groups on the aniline ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-cyclopropyloxy-2-methoxyaniline

InChI

InChI=1S/C10H13NO2/c1-12-10-6-8(4-5-9(10)11)13-7-2-3-7/h4-7H,2-3,11H2,1H3

InChI Key

XMUPOHKZAYRFSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OC2CC2)N

Origin of Product

United States

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